molecular formula C19H19N5O2 B2587709 N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine CAS No. 866009-80-5

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine

Cat. No.: B2587709
CAS No.: 866009-80-5
M. Wt: 349.394
InChI Key: LYSHPYHYFAAWIX-UHFFFAOYSA-N
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Description

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine is a complex organic compound with a pyrimidine core This compound is characterized by the presence of isopropyl, nitro, and diphenyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and high temperatures.

Chemical Reactions Analysis

Types of Reactions

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like hydrogen gas. Reaction conditions often involve high temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its observed activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine is unique due to its combination of functional groups and the pyrimidine core, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

5-nitro-4-N,6-N-diphenyl-4-N-propan-2-ylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14(2)23(16-11-7-4-8-12-16)19-17(24(25)26)18(20-13-21-19)22-15-9-5-3-6-10-15/h3-14H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSHPYHYFAAWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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